molecular formula C20H14BrFN2 B3007863 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-47-6

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

Cat. No.: B3007863
CAS No.: 537701-47-6
M. Wt: 381.248
InChI Key: DUBFPJBJSZXBPG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole typically involves multi-step organic reactions. One common method is the condensation of 3-bromophenylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzimidazole compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce the bromine or fluorine substituents.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole
  • 2-(3-Bromophenyl)-1-[(4-methylphenyl)methyl]benzimidazole
  • 2-(3-Bromophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole

Uniqueness

Compared to similar compounds, 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN2/c21-16-5-3-4-15(12-16)20-23-18-6-1-2-7-19(18)24(20)13-14-8-10-17(22)11-9-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBFPJBJSZXBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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